Piperitenone

Vue d'ensemble

Description

La pipériténone est une cétone monoterpénique naturelle que l'on trouve dans diverses huiles essentielles, en particulier celles dérivées du genre Mentha. Elle est connue pour son arôme de menthe poivrée et constitue un élément important dans les huiles essentielles de plantes comme la menthe verte (Mentha spicata) et la menthe odorante (Mentha suaveolens)

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pipériténone peut être synthétisée par plusieurs méthodes. Une approche courante implique l'époxydation de la pipériténone pour produire de l'oxyde de pipériténone. Cette réaction utilise généralement du peroxyde d'hydrogène dans un tampon phosphate en conditions faiblement basiques . La configuration relative des époxydes peut être déterminée à l'aide d'analyses par résonance magnétique nucléaire (RMN) et de spectroscopie d'effet Overhauser nucléaire (NOESY) en conjonction avec des calculs de la théorie de la fonctionnelle de la densité (DFT) .

Méthodes de production industrielle : La production industrielle de la pipériténone implique souvent l'extraction d'huiles essentielles de plantes comme la menthe verte (Mentha spicata). L'huile essentielle est ensuite soumise à divers procédés de purification, y compris la distillation et la chromatographie, pour isoler la pipériténone à une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La pipériténone subit plusieurs types de réactions chimiques, notamment :

Réduction : La réduction de la pipériténone peut produire des composés tels que le menthol et le thymol.

Substitution : La pipériténone peut participer à des réactions de substitution, bien que des exemples spécifiques soient moins souvent documentés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène dans un tampon phosphate en conditions faiblement basiques.

Réduction : Hydrogène avec un catalyseur au nickel pour le menthol ; chlorure de fer (III) et acide acétique pour le thymol.

Principaux produits formés :

Oxyde de pipériténone : Formé par époxydation.

Menthol et thymol : Formés par des réactions de réduction.

Applications De Recherche Scientifique

Piperitenone is a naturally occurring monoterpene found in various plants, particularly those of the Mentha species . Research has explored this compound and its derivatives for a range of biological activities, indicating potential applications in medicine and agriculture .

Scientific Research Applications

Differentiation-inducing therapy this compound oxide, derived from this compound, can induce differentiation in human colon cancer RCM-1 cells . Studies suggest that the epoxide at C-1 and C-6 in this compound oxide is crucial for this activity, with (+)-piperitenone oxide exhibiting stronger effects than its (-)-isomer . These findings suggest potential applications in differentiation-inducing therapy for cancer patients, as such agents tend to be less toxic to normal cells compared to conventional anticancer drugs .

Antimicrobial Activity Research indicates that Mentha pulegium, which contains this compound, possesses antibacterial properties against Staphylococcus aureus . Silver nanoparticles synthesized using Mentha pulegium extracts show antibacterial activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans . this compound epoxide, a related compound, also demonstrates antimicrobial efficiency, suggesting its potential use in combination with antibiotics .

Insecticidal and Repellent Properties this compound oxide has been evaluated for its larvicidal, ovicidal, oviposition-deterrent, developmental toxicity, and repellent properties against Anopheles stephensi, a vector of malarial parasite . Results indicate that this compound oxide is more effective than the crude essential oil of Mentha spicata variety viridis in bioassays, suggesting its use as a tool to combat this vector .

Mécanisme D'action

The mechanism of action of piperitenone, particularly its oxide form, involves its interaction with cellular pathways that induce differentiation in cancer cells. This compound oxide has been shown to induce differentiation in human colon cancer cells by affecting specific molecular targets and pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparaison Avec Des Composés Similaires

La pipériténone peut être comparée à d'autres composés similaires tels que :

Oxyde de pipériténone : Un dérivé majeur de la pipériténone, connu pour ses activités biologiques accrues.

Menthol : Un produit de réduction de la pipériténone, largement utilisé pour ses propriétés rafraîchissantes.

Thymol : Un autre produit de réduction, connu pour ses propriétés antiseptiques.

Unicité : La pipériténone est unique en raison de son double rôle à la fois de précurseur pour des composés précieux comme le menthol et le thymol et de ses propres activités biologiques, y compris des propriétés antimicrobiennes et anticancéreuses .

Activité Biologique

Piperitenone, a monoterpene ketone primarily found in various mint species, particularly Mentha spicata and Mentha pulegium, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its antimicrobial, insecticidal, and antioxidant properties, supported by relevant studies and data.

Chemical Composition

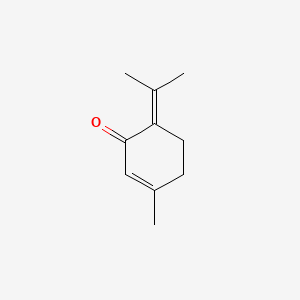

This compound is often present in essential oils derived from mint plants. Its structure can be represented as follows:

The compound exhibits various isomers, including this compound oxide, which also contributes to its biological activity. The essential oils containing this compound are extracted through methods such as steam distillation and hydrodistillation.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies report MIC values for this compound oxide against Staphylococcus aureus and Escherichia coli ranging from 172.8 to 512 μg/ml, indicating potent antibacterial activity when used alone or in combination with antibiotics .

- Synergistic Effects: The combination of this compound oxide with antibiotics showed a fractional inhibitory concentration index (FICI) below 0.5 for 59% of tested drugs, suggesting a synergistic effect that enhances antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (μg/ml) | Synergistic Effect (FICI) |

|---|---|---|

| Staphylococcus aureus | 172.8 ± 180.7 | < 0.5 |

| Escherichia coli | 512 ± 364.7 | < 0.5 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties, particularly against mosquito vectors such as Anopheles stephensi, a known malaria vector.

Research Findings:

- Larvicidal Activity: this compound oxide exhibited an LD50 value of 61.64 μg/ml against fourth instar larvae of A. stephensi, significantly outperforming the crude essential oil from Mentha spicata .

- Oviposition Deterrence: At a concentration of 60 μg/ml, this compound oxide completely inhibited egg-laying in female mosquitoes, demonstrating its potential as an effective repellent and oviposition deterrent .

Table 2: Insecticidal Efficacy of this compound

| Test Parameter | This compound Oxide (μg/ml) | Crude Essential Oil (μg/ml) |

|---|---|---|

| LD50 (Larvicidal) | 61.64 | 82.95 |

| Oviposition Inhibition (%) | 100% at 60 | Significant reduction |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies, showcasing its potential health benefits.

Findings:

- Radical Scavenging Activity: this compound has shown considerable free radical scavenging ability in assays such as DPPH and ABTS, indicating its effectiveness in reducing oxidative stress .

- Total Phenolic Content: The antioxidant capacity correlates with the phenolic content in extracts from mint species containing this compound, suggesting that these compounds contribute to overall antioxidant activity .

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the combined action of this compound epoxide with antibiotics against clinical strains of E. coli and S. aureus. Results indicated that the combination significantly reduced MIC values and enhanced antibacterial activity compared to individual treatments .

- Insect Repellent Study: Research demonstrated that this compound oxide not only killed mosquito larvae but also effectively deterred adult mosquitoes from laying eggs, highlighting its dual action as both an insecticide and repellent .

Propriétés

IUPAC Name |

3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQJZIFODOLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883402 | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber oily liquid, powerful sharp, minty, phenolic odour | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 to 107.00 °C. @ 10.00 mm Hg | |

| Record name | Piperitenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.983 | |

| Record name | p-Menth-1,4(8)-dien-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

491-09-8 | |

| Record name | Piperitenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.